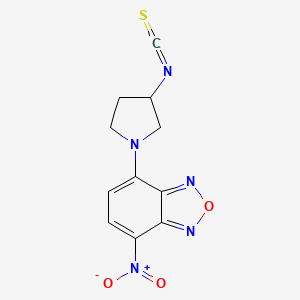
N-2-Butyl-N'-propyl ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Butyl-N’-propyl ethylenediamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups. This compound, specifically, is a secondary amine with two different alkyl groups attached to the nitrogen atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-propyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and propyl halides. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution of the halides by the amine groups. The general reaction scheme is as follows:
-
Reaction with Butyl Halide
- Ethylenediamine reacts with butyl halide (e.g., butyl chloride) in the presence of a base such as sodium hydroxide.
- The reaction is typically conducted in an organic solvent like ethanol or methanol.
- The product is N-2-Butyl ethylenediamine.
-
Reaction with Propyl Halide
- N-2-Butyl ethylenediamine is then reacted with propyl halide (e.g., propyl bromide) under similar conditions.
- The final product is N-2-Butyl-N’-propyl ethylenediamine.
Industrial Production Methods
Industrial production of N-2-Butyl-N’-propyl ethylenediamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Butyl-N’-propyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides (e.g., chlorides, bromides) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
N-2-Butyl-N’-propyl ethylenediamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-2-Butyl-N’-propyl ethylenediamine involves its interaction with molecular targets through its amine groups. These interactions can include:
Coordination with Metal Ions: The compound can form stable complexes with metal ions, which is useful in catalysis and biochemical assays.
Hydrogen Bonding: The amine groups can form hydrogen bonds with various substrates, influencing their reactivity and stability.
Nucleophilic Attack: The nitrogen atoms can act as nucleophiles, participating in various substitution and addition reactions.
Comparaison Avec Des Composés Similaires
N-2-Butyl-N’-propyl ethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: Similar structure but with methyl groups instead of butyl and propyl groups.
N-Ethylethylenediamine: Contains an ethyl group instead of butyl or propyl.
N,N-Diethylethylenediamine: Contains two ethyl groups.
Uniqueness
The uniqueness of N-2-Butyl-N’-propyl ethylenediamine lies in its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other ethylenediamine derivatives.
Propriétés
Formule moléculaire |
C9H22N2 |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
N'-butan-2-yl-N-propylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-10-7-8-11-9(3)5-2/h9-11H,4-8H2,1-3H3 |
Clé InChI |
PJMXVYCSLAWYPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCNC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
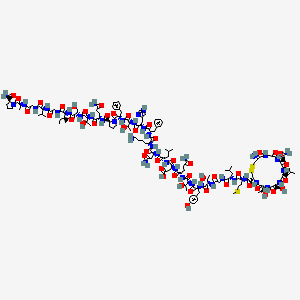

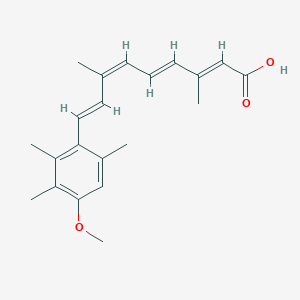
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

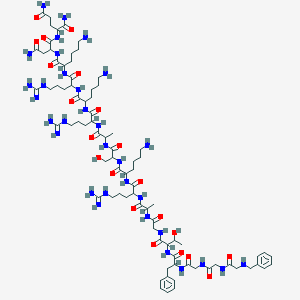
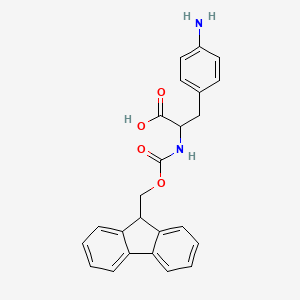
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)

![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
